Methyl 5-chloroquinoline-8-carboxylate
Overview
Description
Methyl 5-chloroquinoline-8-carboxylate is a chemical compound with the molecular formula C₁₁H₈ClNO₂ . It belongs to the class of heterocyclic compounds known as quinolines. Quinolines are aromatic compounds containing a benzene ring fused with a pyridine moiety. In this case, the quinoline scaffold has a chlorine atom at position 5 and a carboxylate group at position 8 .
Synthesis Analysis
The synthesis of this compound involves various methods. Classical protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been historically used for constructing the quinoline scaffold. Additionally, modern approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols. These methods allow efficient construction and functionalization of the compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system. It comprises a benzene ring fused with a pyridine ring, with the chlorine atom at position 5 and the carboxylate group at position 8. The molecular weight of this compound is approximately 221.64 g/mol .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. While specific reactions would depend on the context and functional groups present, the compound’s reactivity may involve nucleophilic substitutions, esterifications, and other transformations. Further experimental studies and literature reviews would provide detailed insights into its reactivity and potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Methyl 5-chloroquinoline-8-carboxylate is used in the synthesis of novel ligands and metal complexes. A study synthesized a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. Metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts were also prepared, showcasing the compound's utility in coordination chemistry (Patel & Patel, 2017).
Analytical Chemistry
- It is used as a precursor in the synthesis of colorimetric reagents for metal ions. For instance, 5-hydroxyquinoline-8-carboxylic acid, a derivative of this compound, was utilized as a colorimetric reagent for ruthenium detection, highlighting its significance in analytical chemistry applications (Breckenridge & Singer, 1947).
Corrosion Inhibition
- Derivatives of this compound are investigated for their potential as corrosion inhibitors. Studies have synthesized 8-hydroxyquinoline derivatives and evaluated their anti-corrosive potential on carbon steel in various acid environments. These derivatives demonstrate significant inhibition efficiency, indicating their practical application in corrosion protection (Faydy et al., 2020).
Antimicrobial and Antitumor Properties
- Quinoline derivatives, similar to this compound, have been studied for their cytotoxic activities against various cancer cells. For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides showed significant cytotoxic effects in human bladder carcinoma cells, indicating potential applications in cancer therapy (Sonego et al., 2019).
Polymer Science
- The compound is involved in the synthesis of polymers with specific properties. A study explored the synthesis of poly[5,5′-methylene-bis(8-hydroxyquinoline)-7,7′-diylethylene] (MQE) through Friedel-Craft polycondensation, indicating the role of quinoline derivatives in developing new materials with unique properties (Lad & Patel, 1984).
Environmental Applications
- This compound derivatives have been assessed for their biodegradability and environmental impact. Research on microbial metabolism of 3-chloroquinoline-8-carboxylic acid demonstrates the ecological relevance of these compounds, underlining their potential impact in environmental science (Tibbles et al., 1989).
Properties
IUPAC Name |
methyl 5-chloroquinoline-8-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABXDXNLKXCKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858656 | |
Record name | Methyl 5-chloroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16220-22-7 | |
Record name | Methyl 5-chloroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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